(4-Fluoropyridin-3-yl)methanamine hydrochloride
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Overview
Description
(4-Fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2. It is a derivative of pyridine, where a fluorine atom is substituted at the 4th position and a methanamine group is attached to the 3rd position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoropyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoropyridine as the starting material.
Nucleophilic Substitution: The 4-fluoropyridine undergoes a nucleophilic substitution reaction with formaldehyde and ammonia to form (4-Fluoropyridin-3-yl)methanamine.
Hydrochloride Formation: The resulting (4-Fluoropyridin-3-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoropyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can
Properties
IUPAC Name |
(4-fluoropyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H,3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXTYXRWQQMYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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